molecular formula C15H26N2O4 B3235328 (S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester CAS No. 1354004-64-0

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

Cat. No.: B3235328
CAS No.: 1354004-64-0
M. Wt: 298.38 g/mol
InChI Key: FXOURPOPDOQWCP-LBPRGKRZSA-N
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Description

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester (CAS: 1354004-64-0) is a chiral piperidine derivative featuring a tert-butyl ester group at the 1-position and a carboxymethyl-cyclopropyl-amino substituent at the 3-position. This compound is a key intermediate in medicinal chemistry, particularly for synthesizing peptidomimetics or protease inhibitors due to its stereochemical rigidity and functional versatility.

Properties

IUPAC Name

2-[cyclopropyl-[(3S)-1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-3-yl]amino]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H26N2O4/c1-15(2,3)21-14(20)16-8-4-5-12(9-16)17(10-13(18)19)11-6-7-11/h11-12H,4-10H2,1-3H3,(H,18,19)/t12-/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOURPOPDOQWCP-LBPRGKRZSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCCC(C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N1CCC[C@@H](C1)N(CC(=O)O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H26N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201113290
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)cyclopropylamino]-, 1-(1,1-dimethylethyl) ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

298.38 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354004-64-0
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)cyclopropylamino]-, 1-(1,1-dimethylethyl) ester, (3S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1354004-64-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Piperidinecarboxylic acid, 3-[(carboxymethyl)cyclopropylamino]-, 1-(1,1-dimethylethyl) ester, (3S)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201113290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Biological Activity

(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester, with the CAS number 1354004-64-0, is a synthetic compound that has garnered interest in pharmacological research due to its potential biological activities. This article explores the compound's biological activity, synthesis, and relevant research findings.

Chemical Structure and Properties

The molecular formula of this compound is C14H25N3O4, with a molecular weight of approximately 298.383 g/mol. Its structure features a piperidine ring, a cyclopropyl group, and a carboxymethyl side chain, which contribute significantly to its reactivity and biological interactions .

Pharmacological Potential

Research indicates that this compound exhibits notable biological activities, particularly in the realm of neuropharmacology. It has been studied for its role as a modulator of neurotransmitter systems, suggesting potential applications in treating neurological disorders.

Key Biological Activities:

  • Neuropharmacological Effects: The compound may interact with specific receptors in the central nervous system, influencing neurotransmitter release and receptor activity.
  • Inhibitory Activity: Preliminary studies suggest that derivatives of piperidine compounds can inhibit enzymes such as cathepsin K, which is relevant in bone resorption and osteoporosis treatment .

Synthesis

The synthesis of this compound typically involves multi-step organic reactions. These synthetic pathways are crucial for modifying the compound for various applications in drug development. The complexity of these reactions highlights the need for precise methodologies to achieve high yields and purity .

Case Studies and Research Findings

Several studies have explored the biological activity and pharmacokinetics of related compounds, providing insights into the potential therapeutic applications of this compound.

Table 1: Comparative Biological Activity

Compound NameMolecular FormulaKey FeaturesBiological Activity
This compoundC14H25N3O4Contains a cyclopropyl groupNeuropharmacological modulation
(R)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl esterC14H25N3O4Stereoisomer with potential differences in activitySimilar pharmacological profile
(R)-4-(Carboxymethyl-cyclohexyl-amino)-piperidineC15H27N3O2Cyclohexane ring instead of cyclopropylAltered steric properties affecting activity

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

The compound belongs to a family of tert-butyl ester-modified piperidines. Below is a comparative analysis of its analogs:

Compound Name CAS Molecular Formula MW (g/mol) Key Functional Groups Unique Features
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester 1354004-64-0 Not explicitly provided ~325 (estimated) Carboxymethyl, cyclopropylamino, tert-butyl ester High polarity due to carboxylic acid; stereospecific interactions
3-{[((S)-2-Amino-propionyl)-cyclopropyl-amino]-methyl}-piperidine-1-carboxylic acid tert-butyl ester 1354029-67-6 C17H31N3O3 294.935* 2-Amino-propionyl, cyclopropylamino, methyl linker Amide linkage enhances stability; potential for peptide coupling
(S)-3-(2-Hydroxy-ethylsulfanyl)-piperidine-1-carboxylic acid tert-butyl ester 1353994-50-9 C12H23NO3S 261.38 Hydroxy-ethylsulfanyl, tert-butyl ester Sulfur atom improves metal coordination; hydroxyl enables solubility
(R)-3-[((S)-2-Amino-propionyl)-ethyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1401664-66-1 Not provided Not provided Ethyl-amino, 2-amino-propionyl, tert-butyl ester Dual stereochemistry (R and S); likely used in asymmetric synthesis
(S)-3-[(2-Chloro-acetyl)-cyclopropyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1353995-93-3 C15H25ClN2O3 328.83 Chloro-acetyl, cyclopropylamino, tert-butyl ester Electrophilic chloro-acetyl group facilitates nucleophilic substitutions
3-[((S)-2-Amino-3-Methyl-butyryl)-Methyl-amino]-piperidine-1-carboxylic acid tert-butyl ester 1354026-05-3 C16H31N3O3 313.44 3-Methyl-butyryl, methyl-amino, tert-butyl ester Branched alkyl chain enhances hydrophobicity; potential CNS penetration

*Note: The molecular weight for CAS 1354029-67-6 (294.935 g/mol) conflicts with its formula (C17H31N3O3 ≈ 325.44 g/mol). This discrepancy may reflect an error in the source material.

Key Research Findings

Reactivity and Stability
  • The carboxymethyl-cyclopropyl-amino group in the target compound enables hydrogen bonding and chelation, making it suitable for metalloenzyme inhibition. In contrast, chloro-acetyl analogs (CAS 1353995-93-3) exhibit higher electrophilicity, favoring reactions with thiols or amines.
  • Hydroxy-ethylsulfanyl derivatives (CAS 1353994-50-9) demonstrate improved aqueous solubility (>50 mg/mL) compared to the carboxymethyl analog, which is likely less soluble due to its carboxylic acid group.

Q & A

Q. What protocols ensure safe handling of tert-butyl esters with unknown toxicity profiles?

  • Methodological Answer : Follow OSHA/CLP guidelines ():
  • Use fume hoods, nitrile gloves, and safety goggles.
  • Implement spill containment measures (e.g., absorbent pads for hydrophobic compounds).
  • Refer to analogs (e.g., tert-butyl 4-cyano-piperidine carboxylate in ) for hazard extrapolation .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester
Reactant of Route 2
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(S)-3-(Carboxymethyl-cyclopropyl-amino)-piperidine-1-carboxylic acid tert-butyl ester

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